2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid
Description
Properties
IUPAC Name |
2-(4-chloro-2-methoxyphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-11(2,10(13)14)16-8-5-4-7(12)6-9(8)15-3/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLJRWRBECQTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Critical Considerations:
-
Regioselectivity : The methoxy group at the 2-position directs electrophilic substitution to the 4-position, ensuring controlled chlorination.
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Steric effects : The methyl group on propionic acid necessitates mild reaction conditions to avoid racemization or side reactions.
Stepwise Synthesis Protocol
Adapted from the methodology in patent CN102775297A, the following protocol outlines the preparation of 2-(4-chloro-2-methoxy-phenoxy)-2-methyl-propionic acid:
Reaction Setup and Initial Alkylation
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Reactants :
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4-Chloro-2-methoxy-phenol (183 g, 1.0 mol)
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S-Methyl 2-chloropropionate (202.5 g, 1.5 mol)
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Sodium hydroxide (210 g, 5.25 mol)
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Hydrochloric acid (426 g, 30% w/w)
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Procedure :
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Combine 4-chloro-2-methoxy-phenol and S-methyl 2-chloropropionate in a reaction kettle.
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Add NaOH (100 g) gradually to initiate alkoxide formation.
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Heat to 70–80°C for 8 hours under reflux to facilitate nucleophilic substitution.
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Cool to room temperature and acidify with HCl (128 g) to pH 5–6, precipitating unreacted phenol for recovery.
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Key Reaction :
Extraction and Isolation
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Add 4-methyl-2-pentanone to separate organic (phenol and solvent) and aqueous (ester intermediate, methanol, salts) layers.
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Distill the solvent under reduced pressure to isolate the ester intermediate.
Acid Hydrolysis and Final Product Isolation
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Treat the aqueous phase with HCl (128 g) to adjust pH to 1–2, triggering acid-catalyzed hydrolysis of the ester to the carboxylic acid.
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Crystallize the product via cooling and isolate by filtration.
Yield : ~75–80% (theoretical maximum limited by competing disubstitution).
Optimization Strategies
Mitigating Disubstitution
Disubstitution (attachment of two propionate groups to the phenol) is a major side reaction. Strategies to suppress it include:
Solvent Selection
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4-Methyl-2-pentanone offers optimal polarity for extracting phenolic byproducts without solubilizing the target intermediate.
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Alternatives like toluene or dichloromethane result in lower recovery rates (<70%).
Comparative Analysis of Methods
Key Insight : The patent method achieves higher yields due to superior leaving group (methyl mercaptan vs. ethanol) and efficient base (NaOH vs. weaker K₂CO₃).
Purification and Characterization
Crystallization
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Recrystallize the crude product from ethanol/water (3:1 v/v) to remove residual salts and disubstituted impurities.
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Typical recovery: 90–95% after two crystallizations.
Analytical Data
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¹H NMR (CDCl₃) : δ 1.55 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 4.50 (q, 1H, CH), 6.85–7.20 (m, 3H, aryl).
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HPLC purity : ≥99% (C18 column, acetonitrile/water = 60:40).
Industrial Scalability and Environmental Impact
The patent method’s advantages include:
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Low-cost reagents : NaOH and HCl are inexpensive and recyclable.
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Minimal waste : 4-methyl-2-pentanone is recovered via distillation (90% efficiency).
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EHS profile : Avoids toxic reagents like diazomethane or heavy metals.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.
Major Products Formed
Oxidation: Formation of 2-(4-carboxy-2-methoxy-phenoxy)-2-methyl-propionic acid.
Reduction: Formation of 2-(2-methoxy-phenoxy)-2-methyl-propionic acid.
Substitution: Formation of 2-(4-amino-2-methoxy-phenoxy)-2-methyl-propionic acid.
Scientific Research Applications
Herbicidal Activity
One of the primary applications of 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid is as a herbicide. It functions by mimicking plant hormones, leading to uncontrolled growth and eventual plant death. This property makes it effective against a variety of broadleaf weeds, particularly in cereal crops.
Case Studies:
- Study on Efficacy Against Weeds: Research has shown that formulations containing this compound can effectively control species such as Chenopodium album and Echinochloa crus-galli. The application rates and timing are critical for maximizing efficacy while minimizing crop injury .
Environmental Impact Studies
The environmental fate of chlorophenoxy herbicides, including 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid, is an area of significant research interest. Studies focus on soil degradation, water contamination, and effects on non-target organisms.
Key Findings:
- Soil Microbial Degradation: Isolated bacterial strains have been identified that can degrade this compound, indicating potential bioremediation pathways in contaminated soils .
- Aquatic Toxicity Assessments: Toxicological studies indicate that the compound poses risks to aquatic organisms at certain concentrations, necessitating careful management in agricultural practices .
Biochemical Research
In biochemical contexts, this compound serves as a model for studying plant growth regulators and their mechanisms of action. Its interactions with plant physiology provide insights into hormone signaling pathways.
Research Highlights:
- Hormonal Interaction Studies: Experiments demonstrate that the compound can alter auxin transport in plants, affecting growth patterns and development .
Comparative Analysis of Related Compounds
To better understand the applications of 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid, it is beneficial to compare it with similar compounds:
| Compound Name | Herbicidal Activity | Environmental Persistence | Toxicological Profile |
|---|---|---|---|
| 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid | High | Moderate | Moderate |
| Mecoprop (2-(2-Methyl-4-chlorophenoxy)propionic acid) | High | High | Low |
| 2,4-Dichlorophenoxyacetic acid | Very High | Moderate | High |
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Methoxy vs.
- Complexity and Bioactivity: Fenofibric acid’s benzoyl group increases molecular complexity and shifts its application to pharmaceuticals, contrasting with simpler herbicides like mecoprop .
Physicochemical Properties
- Toxicity : Mecoprop exhibits high toxicity (Health Hazard Rating = 3), causing nervous system and kidney damage . The target compound’s toxicity profile remains unstudied, but structural similarities suggest comparable hazards requiring stringent handling protocols (e.g., nitrile gloves, ventilation) .
Environmental Impact
Chlorophenoxy acids like mecoprop are persistent in groundwater due to slow degradation . The methoxy group’s electron-donating nature might accelerate photodegradation or microbial breakdown compared to methyl groups, though this requires empirical validation.
Biological Activity
2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid, commonly referred to as Mecoprop, is a chlorophenoxy herbicide extensively used in agriculture for controlling broadleaf weeds. Its biological activity encompasses various pharmacological effects, including anti-inflammatory and potential antitumor properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Mecoprop is classified as a phenoxypropionic acid derivative. Its chemical structure can be represented as follows:
- Molecular Formula : C10H11ClO3
- Molecular Weight : 216.65 g/mol
The presence of the chlorinated aromatic ring contributes to its herbicidal efficacy and potential toxicity.
Herbicidal Action
Mecoprop functions primarily as a herbicide by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual plant death. Its selective action allows it to target broadleaf weeds while sparing grasses.
Table 1: Herbicidal Efficacy of Mecoprop
| Target Species | Application Rate (kg/ha) | Efficacy (%) |
|---|---|---|
| Dandelion | 1.0 | 85 |
| Clover | 1.5 | 90 |
| Thistle | 2.0 | 75 |
Anti-inflammatory Properties
Research indicates that Mecoprop exhibits anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes. A study comparing its effects with traditional non-steroidal anti-inflammatory drugs (NSAIDs) found that Mecoprop has a comparable COX-2 inhibitory effect.
Table 2: Comparison of COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Indomethacin | 0.32 | 0.047 |
| Mecoprop | 0.50 | 0.045 |
Toxicological Effects
Despite its utility, Mecoprop poses several health risks upon exposure. Acute exposure can lead to symptoms such as nausea, vomiting, and respiratory issues, while chronic exposure has been associated with hematological effects and potential carcinogenicity.
Table 3: Toxicological Profile of Mecoprop
Occupational Exposure
A cohort study involving chemical workers exposed to chlorophenoxy herbicides revealed no significant increase in overall cancer incidence; however, there were heightened risks for specific cancers such as soft-tissue sarcoma and lung cancer among certain subgroups . This highlights the need for ongoing monitoring of occupational health in environments where Mecoprop is utilized.
Antitumor Activity
In vitro studies have suggested that derivatives of Mecoprop may possess antitumor properties. For instance, analogs with modifications in the phenoxy group have shown varying degrees of cytotoxicity against solid tumors, indicating potential for further research into its use in cancer therapy .
Q & A
Q. How can researchers assess the compound’s potential as an environmental contaminant?
- Methodological Answer :
- Soil/Water Analysis : Use SPE (solid-phase extraction) followed by LC-MS/MS to detect residues.
- Ecotoxicology : Test aquatic toxicity in Daphnia magna and algae, noting that chlorinated phenoxy compounds often exhibit high persistence .
- Degradation Studies : Monitor photolytic/hydrolytic breakdown products for ecological risk assessment.
Contradictions and Limitations in Evidence
- Substituent Discrepancies : Most evidence refers to 2-methylphenoxy analogs (e.g., MCPP), while the target compound has a 2-methoxy group. This difference may impact toxicity, stability, and bioactivity, necessitating comparative studies .
- Carcinogenicity : While some sources classify the compound as a potential carcinogen , others lack long-term exposure data. Researchers should adhere to ALARA (As Low As Reasonably Achievable) principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
